N-Ethyl-N-methoxypiperidin-4-amine
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Overview
Description
N-Ethyl-N-methoxypiperidin-4-amine is a chemical compound with the molecular formula C8H18N2O. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methoxypiperidin-4-amine typically involves the reaction of piperidine derivatives with ethyl and methoxy groups under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, followed by purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methoxypiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
N-Ethyl-N-methoxypiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methoxypiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-methylpiperidin-4-amine: Similar in structure but with a methyl group instead of a methoxy group.
Piperidine: The parent compound without any substitutions.
Piperine: A naturally occurring piperidine derivative with significant biological activities.
Uniqueness
N-Ethyl-N-methoxypiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-ethyl-N-methoxypiperidin-4-amine |
InChI |
InChI=1S/C8H18N2O/c1-3-10(11-2)8-4-6-9-7-5-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
ZNXGROJMPQAHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNCC1)OC |
Origin of Product |
United States |
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